molecular formula C7H11ClO2 B2994022 3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne CAS No. 313947-60-3

3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne

Cat. No.: B2994022
CAS No.: 313947-60-3
M. Wt: 162.61
InChI Key: RXHGFGGCHAETOM-UHFFFAOYSA-N
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Description

3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne: is a chemical compound with the molecular formula C7H11ClO2 and a molecular weight of 162.61 g/mol. This compound is known for its unique structure, which allows for diverse applications in scientific research, including drug synthesis, material science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne typically involves the reaction of 3-chloro-1-propyne with 2-(2-chloroethoxy)ethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Azides, nitriles, and other substituted derivatives.

Scientific Research Applications

Chemistry: 3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne is used as a building block in organic synthesis.

Biology: In biological research, the compound is used to study protein synthesis and labeling. It can selectively label newly synthesized proteins, making it a valuable tool in proteomics.

Medicine: Derivatives of this compound have been explored for their potential therapeutic properties. They are investigated for their ability to inhibit specific enzymes and pathways involved in diseases.

Industry: The compound is used in the production of polymers and materials with specific properties. It is also employed in catalysis and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne involves its ability to interact with specific molecular targets. In biological systems, it can inhibit protein synthesis by incorporating into the growing peptide chain and causing premature termination. This property is utilized in research to study protein synthesis and turnover.

Comparison with Similar Compounds

    2-(2-Chloroethoxy)ethanol: A related compound with similar reactivity but different applications.

    3-Chloro-1-propyne: A precursor in the synthesis of 3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne.

    2-(2-Hydroxyethoxy)ethanol: Another compound with similar structural features but different functional groups.

Uniqueness: this compound stands out due to its ability to selectively label newly synthesized proteins, making it a valuable tool in proteomics and biological research. Its unique structure also allows for diverse applications in organic synthesis and material science.

Properties

IUPAC Name

3-[2-(2-chloroethoxy)ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHGFGGCHAETOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313947-60-3
Record name 1-chloro-2-[2-(prop-2-yn-1-yloxy)ethoxy]ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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